Thiopropazate
CAS No.: 84-06-0
Cat. No.: VC0007254
Molecular Formula: C23H28ClN3O2S
Molecular Weight: 446.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84-06-0 |
---|---|
Molecular Formula | C23H28ClN3O2S |
Molecular Weight | 446.0 g/mol |
IUPAC Name | 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate |
Standard InChI | InChI=1S/C23H28ClN3O2S/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27/h2-3,5-8,17H,4,9-16H2,1H3 |
Standard InChI Key | AIUHRQHVWSUTGJ-UHFFFAOYSA-N |
SMILES | CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES | CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Boiling Point | 214-218 °C @ 0.1 MM HG |
Melting Point | MP: 167-169 °C /DIMALEATE/ |
Chemical Identity and Structural Characteristics
Molecular Architecture
Thiopropazate (CAS 84-06-0) is formally designated as 2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate, with the molecular formula and a molecular weight of 446.01 g/mol . Its structure integrates three pharmacologically significant components:
-
A 2-chloro-10H-phenothiazine core, which confers dopamine receptor antagonism.
-
A 3-[4-(2-acetoxyethyl)piperazin-1-yl]propyl side chain, enhancing solubility and modulating receptor binding kinetics.
The compound’s stereoelectronic properties are reflected in its SMILES notation:
CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 446.01 g/mol | |
Percent Composition | C 61.94%, H 6.33%, Cl 7.95% | |
N 9.42%, O 7.17%, S 7.19% | ||
Predicted Collision CCS | 204.7 Ų ([M+H]+ adduct) |
Synthesis and Industrial Manufacturing
Synthetic Pathway
The synthesis of Thiopropazate, pioneered by Searle in 1957 , involves a two-step alkylation process:
Step 1: Formation of Piperazine Intermediate
2-Chloro-10-(γ-chloropropyl)phenothiazine undergoes nucleophilic substitution with piperazine in butanone under reflux (8 hours), yielding 2-chloro-10-(γ-piperazinopropyl)phenothiazine . Key conditions:
-
Molar ratio: 155 parts phenothiazine derivative : 216 parts piperazine
-
Solvent: Butanone (2,000 parts)
-
Purification: Vacuum distillation at 0.1 mmHg, collecting product at 214–218°C .
Step 2: Esterification with β-Bromoethyl Acetate
The intermediate reacts with β-bromoethyl acetate in toluene (reflux, 16 hours), followed by acid-base extraction and recrystallization from ethanol-water to obtain the dihydrochloride salt .
Table 2: Critical Reaction Parameters
Step | Reactant | Conditions | Product Yield |
---|---|---|---|
1 | Piperazine, NaI | 8h reflux in butanone | ~70% (est.) |
2 | β-Bromoethyl acetate | 16h reflux in toluene | ~65% (est.) |
Pharmacological Mechanism and Therapeutic Applications
Dopaminergic Antagonism
As a phenothiazine antipsychotic, Thiopropazate exerts its primary effects through competitive inhibition of dopamine D2 receptors in the mesolimbic pathway . This action correlates with its efficacy in reducing positive symptoms of psychosis (e.g., hallucinations, delusions) and modulating extrapyramidal motor functions .
Clinical Indications
-
Psychosis Management: Originally developed for schizophrenia, though largely superseded by atypical antipsychotics .
-
Persistent Dyskinesia: Demonstrated significant efficacy in a double-blind trial (N=23) where 3-week Thiopropazate therapy reduced abnormal movements in 78% of patients versus 22% on placebo .
-
Huntington’s Chorea: Early studies suggested symptomatic relief, though evidence remains limited .
Parameter | Thiopropazate Group | Placebo Group |
---|---|---|
Dyskinesia Improvement | 18/23 (78.3%) | 5/23 (21.7%) |
Psychosis Reduction | 15/23 (65.2%) | 4/23 (17.4%) |
Adverse Effect Incidence | 8/23 (34.8%) | 0/23 (0%) |
Notable adverse effects included Parkinsonism (26.1%) and drowsiness (17.4%), resolving upon discontinuation .
Stability and Analytical Characterization
Spectroscopic Properties
While detailed spectral data (NMR, IR) were unavailable in reviewed sources, collision cross-section (CCS) predictions via ion mobility spectrometry suggest a value of 204.7 Ų for the [M+H]+ ion . The acetate ester moiety confers moderate polarity, facilitating reversed-phase HPLC analysis.
Degradation Pathways
As with most phenothiazines, Thiopropazate is susceptible to:
-
Photooxidation: Degradation under UV light via radical-mediated S-oxidation.
-
Hydrolysis: Ester cleavage in alkaline conditions, yielding ethanolamine derivatives .
Regulatory Status and Historical Context
First marketed as Dartal by G.D. Searle & Company (1957), Thiopropazate’s clinical use declined post-1970s due to the emergence of safer alternatives. Nevertheless, it remains a structurally prototypical phenothiazine, with current applications limited to niche neurological indications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume